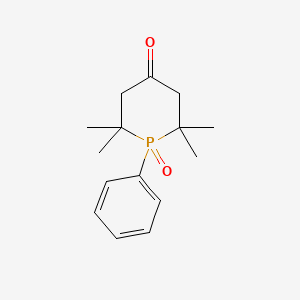
2,2,6,6-Tetramethyl-1-phenylphosphinan-4-one 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6,6-Tetramethyl-1-phenylphosphinan-4-one 1-oxide is an organophosphorus compound with the molecular formula C15H21OP It is known for its unique structural features, which include a phosphinanone core with four methyl groups and a phenyl group attached to the phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-1-phenylphosphinan-4-one 1-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with phenylphosphine oxide in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further improve the sustainability of the industrial production methods .
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethyl-1-phenylphosphinan-4-one 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the phosphinanone core and the phenyl group, which can participate in different chemical transformations.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions yield phosphine oxides or phosphonates, while reduction reactions produce phosphinanes. Substitution reactions result in derivatives with modified functional groups .
Scientific Research Applications
2,2,6,6-Tetramethyl-1-phenylphosphinan-4-one 1-oxide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of phosphorus-containing compounds.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule.
Medicine: The compound’s potential therapeutic properties are being explored in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethyl-1-phenylphosphinan-4-one 1-oxide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, and modulating their activity. In biological systems, it may interact with enzymes or receptors, influencing their function and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable nitroxyl radical used as an oxidation catalyst and spin label in various applications.
2,2,6,6-Tetramethyl-4-piperidone: A precursor in the synthesis of TEMPO and other related compounds.
2,2,6,6-Tetramethyl-1-phenylphosphinan-4-one: A compound similar to 2,2,6,6-Tetramethyl-1-phenylphosphinan-4-one 1-oxide but lacking the oxide group.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and stability. The presence of the oxide group enhances its ability to participate in oxidation and reduction reactions, making it a versatile reagent in various chemical transformations .
Properties
Molecular Formula |
C15H21O2P |
|---|---|
Molecular Weight |
264.30 g/mol |
IUPAC Name |
2,2,6,6-tetramethyl-1-oxo-1-phenyl-1λ5-phosphinan-4-one |
InChI |
InChI=1S/C15H21O2P/c1-14(2)10-12(16)11-15(3,4)18(14,17)13-8-6-5-7-9-13/h5-9H,10-11H2,1-4H3 |
InChI Key |
VYAMYKUUSCVTBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)CC(P1(=O)C2=CC=CC=C2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


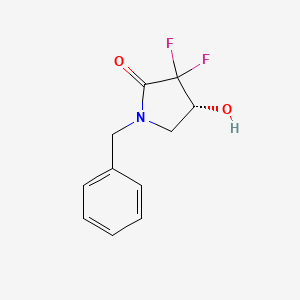
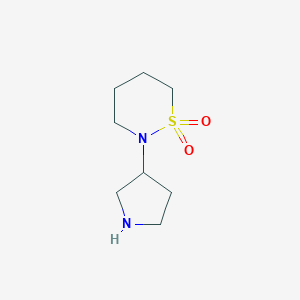
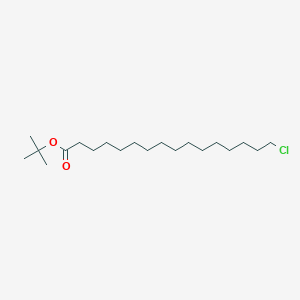
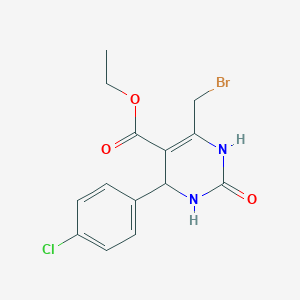
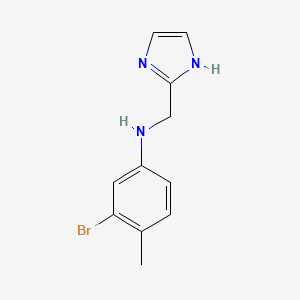
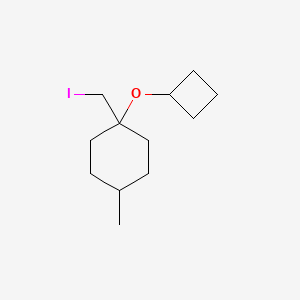
![1-[2-(4-Methyl-1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13325207.png)
![3-{[1-(Iodomethyl)-3-methylcyclohexyl]oxy}oxetane](/img/structure/B13325209.png)
![6-(4-Bromobenzyl)-5-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13325222.png)
![tert-Butyl (tert-butoxycarbonyl)(9-((3aR,6S,6aS)-6-formyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-yl)carbamate](/img/structure/B13325226.png)

![Rel-(3aR,6aS)-2-benzyl-3a,6a-difluorooctahydropyrrolo[3,4-c]pyrrole](/img/structure/B13325230.png)
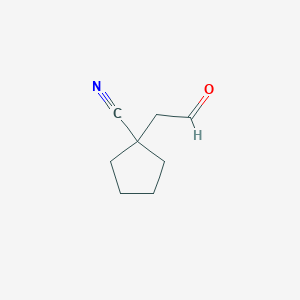
amine](/img/structure/B13325240.png)
